
Fluorotris(4-methylphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorotris(4-methylphenyl)stannane is an organotin compound with the chemical formula C21H21FSn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorotris(4-methylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tris(4-methylphenyl)tin chloride with a fluorinating agent such as silver fluoride. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorotris(4-methylphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fluorotris(4-methylphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds for imaging.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of fluorotris(4-methylphenyl)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as catalysis and bond formation. The pathways involved often include coordination chemistry and organometallic mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-methylphenyl)tin chloride
- Tris(4-methylphenyl)tin hydride
- Tris(4-methylphenyl)tin oxide
Uniqueness
Fluorotris(4-methylphenyl)stannane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its non-fluorinated counterparts. The fluorine atom can influence the compound’s electronic properties, making it useful in specific applications where fluorine’s electronegativity and bond strength are advantageous .
Eigenschaften
CAS-Nummer |
379-58-8 |
|---|---|
Molekularformel |
C21H21FSn |
Molekulargewicht |
411.1 g/mol |
IUPAC-Name |
fluoro-tris(4-methylphenyl)stannane |
InChI |
InChI=1S/3C7H7.FH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
KYPFSEIZNVWVKM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



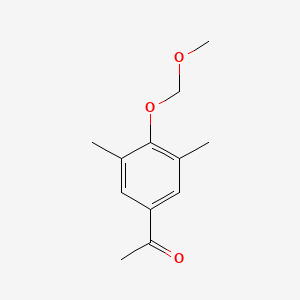

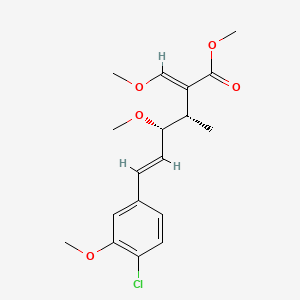
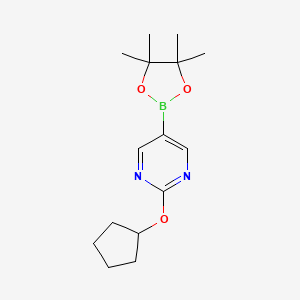

![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)

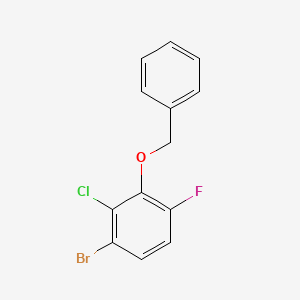
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)
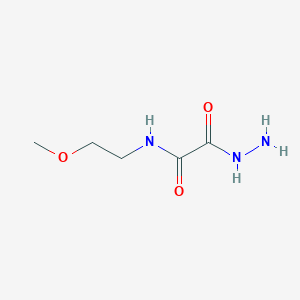
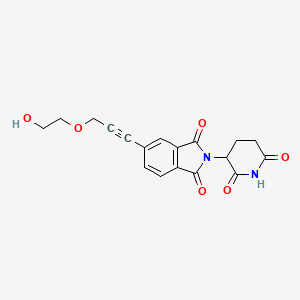
![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)
